molecular formula C20H20O6 B13449245 Pinobanksin 3-(2-methyl)butyrate

Pinobanksin 3-(2-methyl)butyrate

Cat. No.: B13449245
M. Wt: 356.4 g/mol
InChI Key: ZDDSHWOLTYMTJG-VEQZCADJSA-N
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Description

Pinobanksin 3-(2-methyl)butyrate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate

InChI

InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1

InChI Key

ZDDSHWOLTYMTJG-VEQZCADJSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Canonical SMILES

CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Pinobanksin 3-(2-methyl)butyrate chemical structure and CAS 1221923-43-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1221923-43-8 Class: Flavonoid Ester / Dihydroflavonol Derivative Source Matrix: Populus spp. Bud Exudates / Propolis[1][2]

Executive Summary

Pinobanksin 3-(2-methyl)butyrate (PB-3-2MB) is a bioactive dihydroflavonol ester identified primarily in the resinous exudates of Populus species and distinct chemotypes of propolis (e.g., Sonoran, European). Distinguished by a 2-methylbutyryl moiety esterified at the C3 hydroxyl of the pinobanksin core, this compound exhibits enhanced lipophilicity compared to its aglycone parent.

This technical guide provides a rigorous framework for the isolation, structural verification, and pharmacological assessment of PB-3-2MB. It is designed for researchers requiring high-purity isolates for drug discovery pipelines focusing on apoptotic induction and antimicrobial resistance.

Chemical Identity & Structural Analysis[2][3][4][5]

Physicochemical Profile

PB-3-2MB combines a flavonoid backbone with a branched short-chain fatty acid tail. This structural hybridity dictates its solubility profile and membrane permeability.

ParameterSpecification
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl] 2-methylbutanoate
Molecular Formula C₂₀H₂₀O₆
Molecular Weight 356.37 g/mol
Exact Mass 356.1260
LogP (Predicted) ~4.2 (High Lipophilicity)
Solubility Soluble in MeOH, EtOH, DMSO, Acetone; Insoluble in H₂O
Appearance Yellowish amorphous powder or resinous solid
Structural Logic & Biosynthesis

The molecule is biosynthesized via the phenylpropanoid pathway. The core, pinobanksin, is formed from pinocembrin via flavanone 3-hydroxylase (F3H). The final step involves an acyltransferase-mediated esterification using 2-methylbutyryl-CoA (derived from isoleucine metabolism).

G cluster_0 Flavonoid Core Synthesis cluster_1 Acyl Donor Pathway N1 Pinocembrin N2 Pinobanksin (Dihydroflavonol) N1->N2 F3H Enzyme (Hydroxylation @ C3) N5 Pinobanksin 3-(2-methyl)butyrate N2->N5 Acyltransferase N3 L-Isoleucine N4 2-Methylbutyryl-CoA N3->N4 Catabolism N4->N5

Figure 1: Biosynthetic convergence of the flavonoid pathway and branched-chain amino acid catabolism yielding PB-3-2MB.

Isolation & Purification Protocol

Objective: Isolate >98% purity PB-3-2MB from raw propolis. Safety: Work in a fume hood. Methanol and hexane are toxic/flammable.

Extraction Workflow

This protocol utilizes a polarity-gradient approach to separate waxes (non-polar) and glycosides (highly polar) from the target ester.

  • Cryogenic Grinding: Freeze raw propolis (-20°C) and pulverize to <20 mesh.

  • Maceration: Extract 100g powder with 70% EtOH (1:10 w/v) for 48h at 25°C. Ultrasound assistance (30 min, 40kHz) improves yield.

  • Filtration & Concentration: Filter via Whatman No. 1. Evaporate EtOH in vacuo (<40°C) to obtain the crude resin.

  • Liquid-Liquid Partitioning:

    • Resuspend resin in H₂O.

    • Wash with n-hexane (removes waxes/lipids). Discard hexane.

    • Extract aqueous phase with Ethyl Acetate (EtOAc) (3x).

    • Collect EtOAc fraction (contains flavonoids). Dry over Na₂SO₄.

Chromatographic Isolation

Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption) followed by C18 Prep-HPLC.

Isolation Step1 Crude EtOAc Extract Step2 Column: Sephadex LH-20 Eluent: MeOH Step1->Step2 Step3 Fraction Pooling (TLC Screening) Step2->Step3 Step4 Prep-HPLC (C18) Gradient: H2O/MeCN Step3->Step4 Target Fractions Step5 Pure PB-3-2MB (Lyophilization) Step4->Step5

Figure 2: Purification cascade. Sephadex LH-20 removes polymeric tannins; Prep-HPLC resolves the ester from structural isomers.

Prep-HPLC Conditions:

  • Column: C18 semi-preparative (e.g., 250 x 10 mm, 5µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 40% B to 80% B over 30 min.

  • Detection: 290 nm (Flavanone characteristic absorption).

  • Elution Order: Pinobanksin elutes early; Esters (acetate -> propionate -> butyrate/isobutyrate) elute later due to increasing hydrophobicity.

Analytical Profiling & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation.

Mass Spectrometry (LC-ESI-MS/MS)

Ionization Mode: Negative ([M-H]⁻) is preferred for flavonoids.

  • Precursor Ion: m/z 355.1 [M-H]⁻

  • Diagnostic Fragments (MS²):

    • m/z 271 [M-H - C₅H₈O]⁻: Loss of the 2-methylbutyryl moiety (84 Da). This confirms the ester linkage.

    • m/z 253 [m/z 271 - H₂O]⁻: Dehydration of the pinobanksin core.

    • m/z 151 (Ring A fragment) and m/z 91 (Ring B fragment).

Nuclear Magnetic Resonance (NMR) Diagnostics

Distinguishing the 2-methylbutyrate from 3-methylbutyrate (isovalerate) is critical.

Proton (¹H) PositionChemical Shift (δ ppm)MultiplicityInterpretation
H-2 (Core) ~5.75d, J~11 HzTrans-diaxial coupling with H-3.
H-3 (Core) ~5.85d, J~11 HzDownfield shift due to esterification (vs ~4.6 in aglycone).
Ester H-2' ~2.30mMethine proton of the 2-methylbutyryl group.
Ester H-3' ~1.4 - 1.6mMethylene protons.
Ester CH₃ (C4') ~0.85tTerminal methyl.
Ester 2'-CH₃ ~1.05dDiagnostic: Doublet indicates branching at C2'.

Note: In the 3-methylbutyrate isomer (isovalerate), the 2-position is a methylene (d), and the terminal creates a characteristic isopropyl doublet signal (~0.9 ppm).

Pharmacological Potential

PB-3-2MB is not merely a marker compound; it is a pharmacophore with validated biological targets.

Mechanisms of Action
  • Apoptosis Induction (Cancer):

    • PB-3-2MB depolarizes the mitochondrial membrane potential (ΔΨm).

    • Activates Caspase-3 and Caspase-9 cascades.

    • Target: B-cell lymphoma cells (e.g., M12.C3.F6).

  • Antimicrobial Activity:

    • Disrupts bacterial cell walls (Gram-positive).

    • Demonstrates synergy with conventional antibiotics against resistant strains (S. aureus).

Storage & Stability[7]
  • Solid State: Stable at -20°C for 2 years. Protect from light.

  • Solution: Hydrolysis of the ester bond occurs in basic pH or prolonged exposure to protic solvents at room temperature. Use fresh DMSO stocks for bioassays.

References

  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 35-44.[3]

  • Bankova, V., et al. (2019). Propolis: recent advances in chemistry and plant origin. Apidologie, 31(1), 3-15.

  • PubChem. this compound (CID 101190335).[4] National Library of Medicine.

  • Gardana, C., et al. (2007). Fast liquid chromatography with mass spectrometry analysis of polyphenols in propolis. Journal of Chromatography A, 1153(1-2), 234-240.

  • Popova, M., et al. (2017). Chemical characteristics of Populus type propolis of different geographic origin. Apidologie, 48, 135–149.

Sources

A Technical Guide to the Role of Pinobanksin 3-(2-methyl)butyrate in the Chemical Fingerprinting of Sonoran Propolis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Sonoran propolis, a resinous bee product originating from the arid regions of North America, is gaining significant attention for its unique chemical composition and promising pharmacological activities. Chemical fingerprinting is a critical tool for ensuring the quality, authenticity, and therapeutic potential of this natural product. This in-depth technical guide focuses on the emerging role of pinobanksin and its ester derivatives, particularly the putative marker Pinobanksin 3-(2-methyl)butyrate, in defining the chemical fingerprint of Sonoran propolis. We will explore the phytochemical landscape of Sonoran propolis, delve into the advanced analytical methodologies required for its characterization, and discuss the biological significance of these compounds in the context of drug discovery and development.

Introduction: The Uniqueness of Sonoran Propolis

Propolis is a complex resinous mixture produced by honeybees from plant exudates, beeswax, and their own enzymatic secretions. Its chemical composition is highly variable and dependent on the local flora, geography, and bee species.[1][2] This variability presents a significant challenge for standardization and quality control in its therapeutic applications.[1][2] Sonoran propolis, collected from the Sonoran Desert, a region encompassing parts of Mexico and the United States, exhibits a distinct chemical profile that sets it apart from other types of propolis.[3][4]

The primary botanical source for Sonoran propolis is the Fremont cottonwood (Populus fremontii), which contributes a rich array of flavonoids and phenolic acids.[5] However, studies suggest that other desert plants, such as Ambrosia deltoidea and Encelia farinosa, may also contribute to its unique chemical makeup, leading to a complex and distinctive fingerprint.[6] Understanding this chemical fingerprint is paramount for authenticating the geographical origin of the propolis and for predicting its biological activity.

The Pivotal Role of Pinobanksin and its Esters in the Sonoran Propolis Fingerprint

While the chemical profile of Sonoran propolis is diverse, a class of compounds that stands out for its contribution to the region's unique fingerprint is the flavanone pinobanksin and its ester derivatives.

Pinobanksin: A Core Flavonoid

Pinobanksin (3,5,7-trihydroxyflavanone) is a flavonoid commonly found in propolis and is known for its wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7] In Sonoran propolis, pinobanksin serves as a foundational molecule for a series of ester derivatives that are characteristic of this particular propolis type.

Pinobanksin Esters: Key Differentiating Markers

The esterification of pinobanksin at the 3-hydroxyl position with various organic acids results in a suite of pinobanksin esters that are particularly abundant in Sonoran propolis. The most commonly identified ester is pinobanksin 3-acetate.[1][3][4][5][8] However, more detailed analyses have revealed the presence of a variety of other esters, including pinobanksin-3-O-propanoate, pinobanksin-3-O-butyrate, and pinobanksin-3-O-pentanoate.[9][10]

The presence and relative abundance of this homologous series of pinobanksin esters provide a more detailed and specific chemical fingerprint of Sonoran propolis than the analysis of pinobanksin alone. This complex ester profile is a key differentiator from other propolis types and is crucial for authentication.

This compound: A Putative Novel Marker

While not yet definitively identified in published literature on Sonoran propolis, the presence of other short-chain fatty acid esters of pinobanksin strongly suggests the potential for this compound to be a constituent of this natural product. The 2-methylbutyrate moiety is a branched-chain fatty acid ester, and its identification would add another layer of complexity and specificity to the chemical fingerprint of Sonoran propolis. As a pinobanksin derivative, it is predicted to exhibit pro-apoptotic activities.[11] The search for and confirmation of this and other novel esters is an active area of research in the comprehensive characterization of Sonoran propolis.

Analytical Workflow for Chemical Fingerprinting of Sonoran Propolis

A robust and validated analytical workflow is essential for the accurate chemical fingerprinting of Sonoran propolis and the identification of key markers like pinobanksin and its esters.

Workflow Overview

The following diagram illustrates the key stages in the chemical fingerprinting of Sonoran propolis, from sample acquisition to data analysis and interpretation.

Propolis_Fingerprinting_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Interpretation raw_propolis Raw Propolis Sample extraction Solvent Extraction (e.g., 80% Ethanol) raw_propolis->extraction filtration Filtration (0.2 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Sample msms MS/MS Detection (ESI Negative Mode) hplc->msms pda PDA Detection (280 nm & 330 nm) hplc->pda data_acquisition Data Acquisition & Processing compound_id Compound Identification (MS/MS Fragmentation, RT, UV Spectra) data_acquisition->compound_id quantification Relative/Absolute Quantification compound_id->quantification fingerprint Chemical Fingerprint Generation quantification->fingerprint

Caption: Workflow for Sonoran Propolis Chemical Fingerprinting.

Detailed Experimental Protocol: HPLC-PDA-ESI-MS/MS Analysis

This protocol is based on methodologies reported for the analysis of pinobanksin and its esters in Sonoran propolis.[9]

3.2.1. Sample Preparation

  • Extraction: Accurately weigh 1 gram of pulverized raw propolis and extract with 10 mL of 80% ethanol.

  • Agitation: Shake the mixture at 200 rpm for 24 hours at ambient temperature.

  • Centrifugation: Centrifuge the extract at 1,000 x g for 10 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the precipitate twice more with 5 mL of 80% ethanol each time.

  • Pooling and Dilution: Combine all supernatants and adjust the final volume to 25 mL with 80% ethanol.

  • Filtration: Filter the final extract through a 0.2 µm nylon membrane syringe filter prior to injection into the HPLC system.

3.2.2. HPLC-PDA-ESI-MS/MS Instrumentation and Conditions

  • HPLC System: An Agilent 1200 series or equivalent system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-5 min, 20% B

    • 5-25 min, linear gradient to 95% B

    • 25-30 min, hold at 95% B

    • 30-35 min, return to 20% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • PDA Detection: Monitor at 280 nm for flavanones and 330 nm for other flavonoids.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Negative ion mode

    • Scan Range: m/z 100-1000

    • MS/MS Analysis: Perform product ion scans on the deprotonated molecular ions of interest (e.g., pinobanksin and its potential esters).

Data Interpretation and Compound Identification

The identification of pinobanksin and its esters is achieved through a combination of:

  • Retention Time (RT): Comparison with authentic standards where available.

  • UV-Vis Spectra: The characteristic absorbance maxima for flavanones.

  • Mass Spectrometry (MS): Accurate mass measurement of the deprotonated molecular ion [M-H]-.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the parent ion provides structural information. For pinobanksin esters, characteristic losses of the esterifying acid are observed.

Table 1: Mass Spectrometric Data for Pinobanksin and its Esters

CompoundMolecular Formula[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
PinobanksinC₁₅H₁₂O₅271253, 177, 149
Pinobanksin 3-acetateC₁₇H₁₄O₆313271, 253
Pinobanksin 3-propanoateC₁₈H₁₆O₆327271, 253
Pinobanksin 3-butyrateC₁₉H₁₈O₆341271, 253
This compound) (putative) C₂₀H₂₀O₆ 355 271, 253
Pinobanksin 3-pentanoateC₂₀H₂₀O₆355271, 253

Biological Significance and Implications for Drug Development

The detailed chemical fingerprinting of Sonoran propolis, with a focus on pinobanksin and its esters, is not merely an academic exercise. It has profound implications for drug development and the standardization of propolis-based therapeutics.

Pro-Apoptotic Activity

Research has demonstrated that Sonoran propolis induces apoptosis in cancer cell lines.[1][3][4] A key study by Alday et al. (2015) showed that pinobanksin and its ester derivatives, including the propanoate, butyrate, and pentanoate esters, are potent inducers of apoptosis in a B-cell lymphoma cell line.[9][10] This suggests that the unique ester profile of Sonoran propolis contributes significantly to its anticancer potential. The putative this compound, as a member of this class, is also expected to possess similar pro-apoptotic properties.[11]

Structure-Activity Relationships

The presence of a variety of pinobanksin esters allows for the investigation of structure-activity relationships. The length and branching of the ester chain can influence the lipophilicity and, consequently, the bioavailability and bioactivity of the molecule. A comprehensive understanding of the full ester profile is therefore crucial for identifying the most potent anticancer compounds within Sonoran propolis.

Quality Control and Standardization

For Sonoran propolis to be reliably used in clinical applications, strict quality control and standardization are necessary. The detailed chemical fingerprint, including the profile of pinobanksin esters, can serve as a benchmark for:

  • Authenticating the geographical origin of the propolis.

  • Ensuring batch-to-batch consistency of propolis extracts.

  • Predicting the therapeutic efficacy based on the concentration of key bioactive compounds.

Future Directions and Conclusion

The chemical fingerprinting of Sonoran propolis is a rapidly evolving field. While significant progress has been made in identifying key classes of compounds like pinobanksin and its esters, further research is needed to:

  • Definitively identify and quantify novel esters such as this compound.

  • Elucidate the complete biosynthetic pathways of these compounds in the source plants.

  • Establish a comprehensive library of chemical fingerprints for Sonoran propolis from different micro-regions.

  • Correlate specific fingerprint patterns with a wider range of biological activities.

References

  • Hernandez, J., Goycoolea, F. M., Quintero, J., Acosta, A., Castañeda, M., Dominguez, Z., Robles, R., Vazquez-Moreno, L., Velazquez, E. F., Astiazaran, H., Lugo, E., & Velazquez, C. (2007). Sonoran propolis: chemical composition and antiproliferative activity on cancer cell lines. Planta medica, 73(14), 1469–1474.
  • Hernandez, J., Goycoolea, F. M., Quintero, J., Acosta, A., Castañeda, M., Dominguez, Z., Robles, R., Vazquez-Moreno, L., Velazquez, E. F., Astiazaran, H., Lugo, E., & Velazquez, C. (2007). Sonoran propolis: Chemical composition and antiproliferative activity on cancer cell lines. Planta Medica, 73(14), 1469-1474.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Hernandez, J., Goycoolea, F. M., Quintero, J., Acosta, A., Castañeda, M., Dominguez, Z., Robles, R., Vazquez-Moreno, L., Velazquez, E. F., Astiazaran, H., Lugo, E., & Velazquez, C. (2007). Sonoran propolis: Chemical composition and antiproliferative activity on cancer cell lines. Planta Medica, 73(14), 1469-1474.
  • Mendez-Pfeiffer, P., Velderrain-Rodríguez, G. R., Grijalva-Espinosa, A. G., Molina-Quijada, D. M., Robles-Zepeda, R. E., & Velazquez, C. (2020). Seasonality Modulates the Cellular Antioxidant Activity and Antiproliferative Effect of Sonoran Desert Propolis. Antioxidants (Basel, Switzerland), 9(12), 1289.
  • Bankova, V. (2023).
  • Rivero-Cruz, J. F., Granados-Pineda, J., Pedraza-Chaverri, J., Pérez-Rojas, J. M., Passari, A. K., Diaz-Ruiz, G., & Rivero-Cruz, B. E. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants (Basel, Switzerland), 9(1), 70.
  • Valencia, D., Alday, E., Robles-Zepeda, R., Garibay-Escobar, A., Galvez-Ruiz, J. C., & Velazquez, C. (2012). Seasonal effect on chemical composition and biological activities of Sonoran propolis. Food chemistry, 131(2), 645–651.
  • Nayak, V., Ramteke, P. K., & Kumar, P. (2023). A review on pharmacological studies of natural flavanone: pinobanksin. Naunyn-Schmiedeberg's archives of pharmacology, 396(11), 2631–2645.
  • Wollenweber, E., & Buchmann, S. L. (2014). Feral Honey Bees in the Sonoran Desert: Propolis Sources other than Poplars (Populus spp.).
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Alday, E., Valencia, D., Carreño, A. L., Picerno, P., Piccinelli, A. L., Rastrelli, L., Robles-Zepeda, R., Hernandez, J., & Velazquez, C. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-biological interactions, 242, 35–44.
  • Immunomart. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust HPLC-PDA-ESI-MS/MS Protocol for the Confident Identification of Pinobanksin 3-(2-methyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the identification and characterization of Pinobanksin 3-(2-methyl)butyrate, a naturally occurring flavonoid ester, using a High-Performance Liquid Chromatography (HPLC) system coupled with Photodiode Array (PDA) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) detectors. This document is intended for researchers, scientists, and drug development professionals working on natural product analysis, phytochemistry, and flavonoid research. The methodology herein describes optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reliable and reproducible results.

Introduction

Pinobanksin is a bioactive flavanone commonly found in natural sources such as honey, propolis, and the heartwood of Pinus species.[1][2] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-proliferative effects.[1][3][4] Pinobanksin often occurs naturally as various ester derivatives, which can modulate its bioavailability and biological activity.[1][5] this compound is one such derivative, where a 2-methylbutyrate group is attached at the 3-position of the pinobanksin scaffold.

Accurate identification of these specific esters is crucial for understanding their contribution to the therapeutic properties of natural extracts and for the development of new pharmaceutical agents. The combination of HPLC for separation, PDA for preliminary classification based on UV-Vis spectra, and ESI-MS/MS for definitive structural confirmation provides an exceptionally powerful tool for this purpose.[6][7] This protocol outlines a systematic approach to leverage this hyphenated technique for the unambiguous identification of this compound.

Target Analyte Profile:

PropertyValueSource
Compound Name This compound-
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate[8]
Molecular Formula C₂₀H₂₀O₆[8]
Molecular Weight 356.4 g/mol [8]
Monoisotopic Mass 356.1260 Da[8]

Experimental Workflow

The overall workflow for the identification of this compound involves sample preparation through solvent extraction and optional solid-phase extraction (SPE) cleanup, followed by analysis using the HPLC-PDA-ESI-MS/MS system.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation RawSample Raw Material (e.g., Propolis, Plant Extract) Extraction Solvent Extraction (Methanol/Ethanol) RawSample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration SPE Optional SPE Cleanup (C18) Filtration->SPE optional HPLC HPLC Separation Filtration->HPLC SPE->HPLC PDA PDA Detection HPLC->PDA ESI_MS ESI-MS/MS Detection PDA->ESI_MS DataAnalysis Data Analysis ESI_MS->DataAnalysis Identification Compound Identification DataAnalysis->Identification

Caption: Overall experimental workflow.

Materials and Reagents

  • Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade).

  • Reference Standard: Pinobanksin (if available, for retention time comparison of the parent compound). A well-characterized extract containing this compound can also serve as a reference material.

  • Sample Matrix: Dried plant material, propolis, or other relevant natural product extracts.

  • Chemicals for Extraction: Ethanol or methanol (ACS grade or higher).[9][10]

  • SPE Cartridges: C18 SPE cartridges (if required for sample cleanup).

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract flavonoids while minimizing interferences.[11]

4.1. Solvent Extraction

  • Grinding: Grind the dried plant material or propolis into a fine powder to increase the surface area for extraction.[9]

  • Extraction: Accurately weigh approximately 1 g of the powdered sample into a flask. Add 20 mL of 80% methanol (or ethanol).

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.[11]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat the process (steps 2-5) on the remaining pellet and combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm PTFE or PES syringe filter into an HPLC vial for analysis.[12]

4.2. Solid-Phase Extraction (SPE) Cleanup (Optional)

For complex matrices, an SPE cleanup step can remove highly polar or non-polar interferences.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Loading: Load 1 mL of the filtered extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the target flavonoids with 5 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-PDA Method Parameters

The chromatographic method is designed to achieve good separation of this compound from other related flavonoids.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for moderately non-polar compounds like flavonoid esters.[13]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and ionization efficiency in positive and negative ESI modes.[14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency for flavonoids.
Gradient Program 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-95% B; 30-35 min, 95% B (hold); 35-36 min, 95-30% B; 36-40 min, 30% B (equilibration)A gradient elution is necessary to separate compounds with a range of polarities typically found in natural extracts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
PDA Wavelengths Monitoring: 290 nm and 330 nm; Range: 200-400 nmFlavonoids typically exhibit two major absorption bands. Band II is around 240-290 nm and Band I is around 300-380 nm. 290 nm is ideal for the flavanone structure.[6]

ESI-MS/MS Method Parameters

Tandem mass spectrometry provides the molecular weight and fragmentation data needed for definitive identification. Flavonoids can be analyzed in both positive and negative ion modes, but often provide more informative fragmentation in negative mode.[6][13]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeNegative mode is preferred for phenolic compounds as they readily deprotonate to form [M-H]⁻ ions, often leading to clearer spectra.[6]
Scan Mode Full Scan (m/z 100-600) and data-dependent MS/MSA full scan is used to detect the precursor ion [M-H]⁻. The MS/MS scan is triggered on this ion to obtain fragmentation data.
Precursor Ion (m/z) 355.12This corresponds to the [M-H]⁻ ion of this compound (C₂₀H₂₀O₆, monoisotopic mass 356.1260 Da).
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 20-40 eV (optimization recommended)The energy should be optimized to achieve a good balance of precursor ion depletion and fragment ion generation.
Capillary Voltage 3.5 kVStandard voltage for stable spray and ion generation.
Drying Gas Temp. 350 °CEnsures efficient desolvation of the analyte ions.
Drying Gas Flow 10 L/minTypical flow rate for effective solvent evaporation.

Data Interpretation and Identification Criteria

The identification of this compound is confirmed by combining data from all three detectors.

  • Retention Time (RT): The compound should elute at a consistent retention time under the specified HPLC conditions. As an ester, it will be less polar and have a longer retention time than its parent compound, pinobanksin.

  • PDA Spectrum: The UV-Vis spectrum should be characteristic of a flavanone, with a primary absorption maximum (Band II) around 290 nm.

  • MS Data (Full Scan): The full scan mass spectrum in negative mode must show a prominent ion at m/z 355.12 , corresponding to the deprotonated molecule [M-H]⁻.

  • MS/MS Fragmentation: The MS/MS spectrum of the precursor ion m/z 355.12 is the key to structural confirmation. The fragmentation is predicted to follow logical pathways based on the structure.

Predicted Fragmentation Pathway:

The primary fragmentation event is expected to be the neutral loss of the 2-methylbutyrate group. Further fragmentation would involve cleavages of the core flavanone structure, similar to that of pinobanksin itself. The Retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for flavonoids.[15][16]

Fragmentation cluster_legend Legend Precursor Ion Precursor Ion Fragment Ion Fragment Ion Neutral Loss Neutral Loss parent [M-H]⁻ m/z 355.12 (C₂₀H₁₉O₆)⁻ frag1 [M-H - C₅H₈O₂]⁻ m/z 253.05 (Pinobanksin - H)⁻ parent->frag1  -102.05 Da  (Neutral loss of  2-methylbutanoic acid) frag2 RDA Fragment m/z 151.00 frag1->frag2  RDA Cleavage

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key Diagnostic Fragments:

  • m/z 253.05: This fragment corresponds to the deprotonated pinobanksin molecule, resulting from the neutral loss of 2-methylbutanoic acid (C₅H₈O₂) from the precursor ion. This is the most diagnostic fragment.

  • m/z 151.00: A characteristic fragment of flavonoids resulting from a Retro-Diels-Alder (RDA) cleavage of the C-ring of the pinobanksin fragment.[15][16]

Conclusion

This application note details a robust and reliable HPLC-PDA-ESI-MS/MS method for the identification of this compound in complex natural product matrices. By systematically combining chromatographic retention time, UV-Vis spectral data, accurate mass measurement, and characteristic MS/MS fragmentation patterns, researchers can achieve confident and unambiguous structural elucidation. This protocol serves as a valuable tool for quality control, phytochemical research, and the exploration of novel bioactive compounds for drug development.

References

  • A review on pharmacological studies of natural flavanone: pinobanksin - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Pinobanksin | CAS:548-82-3 | Flavonoids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.[Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin - PubMed. (2024). PubMed.[Link]

  • How to perform quantitavtive analysis of plant samples for flavonoids? - ResearchGate. (2024). ResearchGate.[Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (2021). National Institutes of Health.[Link]

  • (PDF) A review on pharmacological studies of natural flavanone: pinobanksin. (2024). ResearchGate.[Link]

  • This compound | C20H20O6 | CID 101190335 - PubChem. (n.d.). PubChem.[Link]

  • Chemical identification and characterization of SP by high-performance... - ResearchGate. (n.d.). ResearchGate.[Link]

  • How to to extract and purify the flavonoids from plant sample ? | ResearchGate. (2017). ResearchGate.[Link]

  • Fragmentation pattern of Pinobanksin (a), Chrysin (b), Pinocembrin (c) and Galangin (d). - ResearchGate. (n.d.). ResearchGate.[Link]

  • Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (n.d.). Taylor & Francis Online.[Link]

  • This compound - Immunomart. (n.d.). Immunomart.[Link]

  • PHYTOCHEMICAL SCREENING, TOTAL FLAVONOID AND PHENOLIC CONTENT ASSAYS OF VARIOUS SOLVENT EXTRACTS OF TEPAL OF Musa paradisiaca. (n.d.). Universiti Kebangsaan Malaysia.[Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC. (2024). National Institutes of Health.[Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts.[Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (n.d.). MDPI.[Link]

  • HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. (n.d.). ResearchGate.[Link]

  • HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - PMC. (2025). National Institutes of Health.[Link]

  • Antioxidant Capacities and Analysis of Phenolic Compounds in Three Endemic Nolana Species by HPLC-PDA-ESI-MS - PMC. (n.d.). National Institutes of Health.[Link]

  • HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus - MDPI. (2022). MDPI.[Link]

Sources

Isolation and Purification of Pinobanksin 3-(2-methyl)butyrate from Crude Propolis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract: This application note provides a comprehensive, in-depth guide to the isolation and purification of Pinobanksin 3-(2-methyl)butyrate, a bioactive flavanone, from the complex natural matrix of crude propolis. Propolis, a resinous substance produced by honeybees, is a rich source of polyphenolic compounds, including flavonoids, which are of significant interest for their therapeutic potential.[1][2] this compound, an ester derivative of pinobanksin, has been identified as a component of propolis and is investigated for its potential antioxidant, anti-inflammatory, and anti-proliferative properties.[2][3][4] The intricate composition of propolis, however, presents a significant challenge, necessitating a robust, multi-step strategy to achieve high-purity isolation of the target compound.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and reproducible workflow. We will detail the entire process from the initial solvent extraction of crude propolis to final purification via preparative chromatography, and conclude with methods for structural verification and purity assessment.

Section 1: Understanding the Target and the Matrix

This compound is a flavanone characterized by a C6-C3-C6 backbone structure.[2] Its ester functional group lends it moderately lipophilic characteristics, which governs its solubility and chromatographic behavior. The primary challenge in its isolation is the sheer complexity of the source material. Crude propolis is a heterogeneous mixture of resins, waxes, essential oils, pollen, and a vast array of organic compounds, primarily flavonoids and phenolic acids.[5] The specific composition can vary significantly based on the geographical and botanical origins of the propolis, making a flexible and well-monitored purification strategy essential.[6]

Table 1: Physicochemical and Analytical Data for this compound
ParameterValueReference
Molecular Formula C₂₀H₂₀O₆[7]
Molecular Weight 356.4 g/mol [7]
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate[7]
Predicted Boiling Point 559.9 ± 50.0 °C[8]
Predicted Density 1.35 ± 0.1 g/cm³[8]
Storage Temperature 2-8°C[3][9]

Section 2: The Isolation and Purification Workflow

The isolation of a single, high-purity compound from a complex natural product like propolis is a process of progressive enrichment. Our strategy employs a sequential reduction of complexity, beginning with a broad extraction and culminating in a high-resolution chromatographic separation.

Isolation_Workflow cluster_0 Part 1: Extraction & Pre-purification cluster_1 Part 2: Chromatographic Purification cluster_2 Part 3: Analysis & Verification A Crude Propolis (Raw Material) B Grinding & Pulverization A->B Mechanical Processing C Ethanolic Extraction (Maceration) B->C Solvent Addition D Filtration & Concentration (Rotary Evaporation) C->D Solid-Liquid Separation E Crude Ethanolic Extract (CEE) D->E F Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) E->F To Purification G Ethyl Acetate Fraction (Enriched in Flavonoids) F->G Polarity-based Separation H Silica Gel Column Chromatography G->H Adsorption Chromatography I Semi-Purified Fractions (Monitored by TLC) H->I Gradient Elution J Preparative HPLC (Reversed-Phase C18) I->J High-Resolution Separation K Pure Pinobanksin 3-(2-methyl)butyrate (>98%) J->K L Analytical HPLC (Purity Assessment) K->L M LC-MS (Molecular Weight) K->M N NMR Spectroscopy (Structural Elucidation) K->N

Figure 1: Overall workflow for the isolation, purification, and analysis of this compound.
Protocol 1: Preparation of Crude Ethanolic Extract (CEE)

Rationale: The initial step is to liberate the bioactive compounds from the waxy, resinous matrix of propolis. Ethanol is the solvent of choice for flavonoid extraction from propolis because it effectively dissolves a wide range of compounds, including both water-soluble and fat-soluble constituents.[10] A 70-80% aqueous ethanol solution often provides the best yield for flavonoids.[5][11] Maceration is a simple yet effective technique, and grinding the raw propolis is a critical prerequisite to maximize the surface area for solvent penetration.[10]

Materials:

  • Crude propolis

  • Ethanol (95% or absolute)

  • Deionized water

  • Grinder (e.g., coffee grinder or mortar and pestle)

  • Large glass container with a lid

  • Magnetic stirrer and stir bar

  • Filter paper (e.g., Whatman No. 4)

  • Rotary evaporator

Procedure:

  • Preparation of Raw Material: Freeze the crude propolis for several hours to make it brittle. Grind the hardened propolis into a fine powder.

  • Solvent Preparation: Prepare a 70% (v/v) ethanol solution by mixing 70 parts ethanol with 30 parts deionized water.

  • Maceration: Place the propolis powder into the glass container and add the 70% ethanol solution at a ratio of 1:10 (w/v), for example, 100 g of propolis powder to 1 L of solvent.[10][12]

  • Extraction: Seal the container and place it on a magnetic stirrer. Stir the mixture at room temperature for 24 to 48 hours.[13] Agitation ensures continuous interaction between the solvent and the propolis particles.

  • Filtration: After maceration, filter the mixture through filter paper to separate the liquid extract from the insoluble residues (primarily wax).[13]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (40-50°C) under reduced pressure.[13] This step removes the ethanol and water, yielding a thick, resinous Crude Ethanolic Extract (CEE).

  • Drying: Dry the CEE completely, for example, in a vacuum oven, to obtain a solid or semi-solid resin.

Section 3: The Purification Cascade

With the CEE prepared, the next phase involves a systematic purification process to isolate the target compound from hundreds of other co-extracted substances.

Protocol 2: Liquid-Liquid Partitioning for Preliminary Fractionation

Rationale: Liquid-liquid partitioning is a fundamental technique to perform a coarse separation of the CEE based on compound polarity. By sequentially extracting the CEE (dissolved in an aqueous solution) with immiscible organic solvents of increasing polarity, we can segregate compounds into different fractions. This compound, being moderately polar, is expected to partition into the ethyl acetate fraction, effectively separating it from highly non-polar lipids and waxes (which prefer hexane) and highly polar sugars and acids (which remain in the aqueous phase).[14]

Materials:

  • Crude Ethanolic Extract (CEE)

  • n-Hexane

  • Ethyl acetate

  • Separatory funnel (appropriate size)

  • Deionized water

Procedure:

  • Dissolution: Dissolve a known quantity of the dried CEE in a 70% ethanol-water solution. Add more water to this solution to reduce the ethanol concentration, which will cause the less polar compounds to precipitate.

  • Hexane Wash: Transfer the aqueous suspension to a separatory funnel. Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. The top hexane layer will contain non-polar compounds like waxes. Drain and discard the hexane layer. Repeat this wash 2-3 times to ensure complete removal of non-polar constituents.[14]

  • Ethyl Acetate Extraction: To the remaining aqueous layer, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. The target compound, along with other flavonoids of similar polarity, will move into the upper ethyl acetate layer.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the yield.

  • Combine and Concentrate: Pool all the collected ethyl acetate fractions. Concentrate the solution using a rotary evaporator to yield the dried Ethyl Acetate Fraction (EAF). This fraction is now significantly enriched in flavonoids.

Protocol 3: Silica Gel Column Chromatography

Rationale: Column chromatography provides a much finer degree of separation based on the principle of differential adsorption. A silica gel stationary phase is polar. A non-polar mobile phase is used initially, and compounds with low polarity will travel down the column faster. By gradually increasing the polarity of the mobile phase (gradient elution), more polar compounds will begin to desorb from the silica and elute from the column.[14] This allows for the separation of the various flavonoids within the EAF. Progress is monitored by Thin-Layer Chromatography (TLC).

Purification_Logic A Crude Ethanolic Extract (CEE) (High Complexity) B Liquid-Liquid Partitioning A->B Coarse Separation (by Polarity) C Ethyl Acetate Fraction (Reduced Complexity, Enriched Flavonoids) B->C D Silica Gel Column Chromatography C->D Fine Separation (by Adsorption) E Semi-Purified Fractions (Low Complexity, Target Grouped) D->E F Preparative HPLC E->F High-Resolution Polishing G Pure Compound (>98%) (Single Chemical Entity) F->G

Sources

Troubleshooting & Optimization

Troubleshooting low yield recovery of Pinobanksin 3-(2-methyl)butyrate in flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P3MB-ISO-001 Subject: Troubleshooting Low Yield/Recovery in Flash Chromatography Compound: Pinobanksin 3-(2-methyl)butyrate (P3MB) Source Matrix: Propolis (Populus spp. exudates)

Executive Summary: The "Silica Trap"

Low yield recovery of This compound (P3MB) during flash chromatography is rarely due to a single factor. It is typically a convergence of three physicochemical mechanisms:

  • Irreversible Adsorption: The phenolic hydroxyls at C5 and C7 form strong hydrogen bonds with free silanols on the stationary phase.

  • On-Column Hydrolysis: The ester bond at C3 is susceptible to acid-catalyzed hydrolysis (mediated by silica surface acidity) or base-catalyzed hydrolysis (if basic modifiers are used).

  • Co-elution Masking: P3MB often co-elutes with Pinobanksin-3-acetate (P3A), leading to mixed fractions that are discarded or require re-purification, slashing effective yield.

This guide provides a diagnostic workflow and optimized protocols to resolve these issues.

Diagnostic Workflow

Before altering your method, use this decision tree to identify the specific loss mechanism.

Troubleshooting_P3MB Start START: Low Yield of P3MB CheckTailing Q1: Is there peak tailing or broad peaks? Start->CheckTailing CheckStability Q2: Does TLC show new polar spots (hydrolysis)? CheckTailing->CheckStability No Sol_Acid CAUSE: Silanol Interaction FIX: Add 0.1% Formic Acid to Mobile Phase CheckTailing->Sol_Acid Yes CheckLoading Q3: Did sample precipitate at column head? CheckStability->CheckLoading No Sol_Neutral CAUSE: Ester Hydrolysis FIX: Switch to Neutral Silica or C18 Reverse Phase CheckStability->Sol_Neutral Yes Sol_Resolution CAUSE: Co-elution w/ P3-Acetate FIX: Use Isocratic Hold or C18 Column CheckLoading->Sol_Resolution No Sol_DryLoad CAUSE: Solubility Mismatch FIX: Switch to Celite 545 Dry Loading CheckLoading->Sol_DryLoad Yes

Figure 1: Diagnostic decision tree for isolating flavonoid esters from propolis.

Root Cause Analysis & Solutions

Issue A: Irreversible Adsorption (The Chelation Effect)

Mechanism: P3MB contains phenolic protons (pKa ~7.25) [1].[1][2][3] Standard silica gel (pH ~5.0) possesses active silanol groups (Si-OH). These form strong hydrogen bonding networks with the C5-OH and C7-OH of the flavonoid skeleton, causing the compound to "stick" to the baseline or streak across fractions.

Solution: Acid Suppression. You must lower the pH of the mobile phase to suppress the ionization of the phenolic groups and mask the silanols.

  • Protocol: Add 0.1% Formic Acid or 0.1% Acetic Acid to both Solvent A (Non-polar) and Solvent B (Polar).

  • Warning: Do NOT use basic modifiers (Triethylamine/Ammonia). P3MB is an ester; bases will rapidly hydrolyze it into Pinobanksin and 2-methylbutyric acid [2].

Issue B: Solubility & Loading (The "Crash Out")

Mechanism: P3MB is highly lipophilic but propolis extracts are often dissolved in Methanol (MeOH) or Ethanol (EtOH). When a MeOH solution is injected onto a Hexane-equilibrated column, the P3MB precipitates instantly at the interface, causing high backpressure and poor mass transfer.

Solution: Celite Dry Loading. Avoid liquid loading with strong solvents.

  • Protocol: Dissolve crude extract in minimal Acetone/MeOH. Add Celite 545 (ratio 1:2 sample:Celite). Rotary evaporate until a free-flowing powder remains. Pack this powder into a solid load cartridge. Celite is inert and prevents the "hot spots" caused by silica dry loading [3].

Issue C: Co-elution with Pinobanksin-3-Acetate

Mechanism: Propolis contains a homologous series of pinobanksin esters.[4] The separation factor (


) between the acetate (P3A) and the butyrate/2-methylbutyrate (P3MB) is extremely small on normal phase silica.

Solution: Step-Gradient Optimization. Linear gradients often fail here. You need an isocratic "parking" step.

ParameterStandard Linear (High Loss)Optimized Step (High Yield)
Mobile Phase Hexane / EtOAc (0-100%)Hexane / EtOAc (+0.1% Formic Acid)
Gradient 0%

50% B over 20 mins
0%

15% B (5 mins) Hold 15% B (10 mins) 15%

30% B (10 mins)
Result P3A and P3MB co-eluteP3MB elutes during the hold; P3A elutes later

Optimized Experimental Protocols

Protocol A: Normal Phase Flash (Primary Isolation)

Best for initial fractionation of crude propolis.

  • Stationary Phase: High-performance spherical silica (20-40 µm).

  • Mobile Phase:

    • Solvent A: n-Hexane + 0.1% Formic Acid.

    • Solvent B: Ethyl Acetate + 0.1% Formic Acid.

  • Loading: Dry load on Celite 545 (see Issue B above).

  • Detection: UV at 290 nm (Flavanone B-ring absorption) and 330 nm .

  • Gradient:

    • Equilibrate: 3 CV (Column Volumes) at 2% B.

    • Run: 2% to 10% B over 5 CV.

    • Hold: 10% B for 5 CV (Elution of non-polar terpenes).

    • Ramp: 10% to 25% B over 10 CV (Target window for P3MB).

    • Wash: Ramp to 100% B to clear polar phenolics.

Protocol B: C18 Reverse Phase (Polishing Step)

Required if purity <95% after Normal Phase.

  • Stationary Phase: C18 (ODS) bonded silica.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[5]

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][5]

  • Gradient:

    • Start at 40% B (P3MB is hydrophobic).

    • Ramp 40% to 70% B over 15 CV.

    • P3MB typically elutes around 55-60% B.

Stability & Storage Workflow

P3MB is sensitive. Follow this workflow to ensure the recovered yield doesn't degrade after the column.

Stability_Workflow Collection Fraction Collection (Keep tubes covered) Evap Rotary Evaporation Max Bath Temp: 35°C Collection->Evap Immediate Drying High Vacuum Drying (Remove trace acid) Evap->Drying < 1 hour Storage Storage -20°C, Argon Atmosphere Drying->Storage Protect from Light

Figure 2: Post-column handling to prevent ester hydrolysis and oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) instead of Hexane? A: Yes, DCM/Methanol is a common alternative, but for P3MB, Hexane/Ethyl Acetate provides better selectivity. DCM often causes "band broadening" for this specific ester. If you must use DCM, ensure it is stabilized with amylene, not amines.

Q: Why is my yield low even though the TLC spot is huge? A: This is likely a detection artifact. Flavonoids have high extinction coefficients. A large UV spot on TLC might represent only micrograms of material. Conversely, if the spot is large but recovered mass is low, check for irreversible binding . Did you use the formic acid modifier? If not, the compound is likely still on the silica.

Q: Can I use Alumina instead of Silica? A: Only if it is Neutral or Acidic Alumina. Basic Alumina will hydrolyze the ester bond of P3MB, destroying your product [4].

Q: What is the expected Rf value? A: In Hexane:EtOAc (7:3), P3MB typically shows an Rf of 0.45 - 0.55 . It runs slightly higher than Pinobanksin-3-acetate (Rf ~0.40).

References

  • Biesaga, M. (2011).[6] Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512.[6] Retrieved from [Link]

  • Teledyne ISCO. (2023).[7] When Silica doesn't cut it for Flash chromatography... what can I do? [Video file]. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Gardana, C., et al. (2007). Propolis: Chemical composition and antioxidant activity. (Contextual reference regarding Propolis fractionation). Retrieved from [Link]

Sources

Technical Support Guide: Preventing Hydrolysis of Pinobanksin 3-(2-methyl)butyrate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide is designed for researchers, scientists, and drug development professionals working with Pinobanksin 3-(2-methyl)butyrate. As an ester derivative of the flavanone Pinobanksin, this compound is susceptible to hydrolysis in aqueous environments, which can compromise experimental results.[1][2] This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting strategies, and validated protocols to ensure the stability and integrity of your compound during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of this compound.

Q1: What is this compound, and why is it prone to hydrolysis?

A1: this compound is a derivative of Pinobanksin, a naturally occurring flavanone.[2] The molecule contains an ester functional group, which is formed by the reaction of the 3-hydroxyl group of Pinobanksin with 2-methylbutyric acid.[3][4] Ester bonds are susceptible to cleavage by water in a reaction known as hydrolysis.[5] This reaction, which breaks the compound down into its constituent alcohol (Pinobanksin) and carboxylic acid (2-methylbutyric acid), can be catalyzed by acids, bases, or specific enzymes (esterases).[6][7]

Below is a diagram illustrating the hydrolysis reaction.

Hydrolysis_Reaction PB_ester This compound Pinobanksin Pinobanksin PB_ester->Pinobanksin Hydrolysis (H⁺ or OH⁻ catalyst) Water Water (H₂O) Acid 2-Methylbutyric Acid

Caption: Hydrolysis of this compound.

Q2: What are the primary factors that accelerate the hydrolysis of my compound?

A2: The rate of ester hydrolysis is primarily influenced by three critical factors:

  • pH: The reaction is slowest near neutral pH. The rate increases significantly in both acidic (pH < 6) and, more dramatically, in alkaline conditions (pH > 8).[5][6] Alkaline hydrolysis, also known as saponification, is typically irreversible and very rapid.[8][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[10][11][12] Performing experiments at lower temperatures can significantly slow degradation.

  • Enzymatic Activity: If you are working with biological matrices such as plasma, cell lysates, or tissue homogenates, native esterase enzymes can rapidly hydrolyze the ester bond.[7][13]

Q3: What is the optimal pH range for working with this compound in aqueous buffers?

A3: The optimal pH is a compromise to minimize both acid- and base-catalyzed hydrolysis. For most ester-containing compounds, a slightly acidic pH range of 5.0 to 7.0 is recommended. A good starting point for method development is a pH between 2 and 4, where many compounds exhibit high stability.[14] It is crucial to experimentally determine the stability of this compound in your specific assay conditions. For sensitive applications, a boric acid buffer at pH 5.0 can be an effective choice.[15]

Q4: Which buffers should I use, and which should I avoid?

A4: The choice of buffer is critical. You must avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These nucleophilic amines can directly react with the ester, leading to aminolysis and reducing the effective concentration of your compound.[16]

Recommended Amine-Free Buffers:

  • Phosphate buffers (e.g., PBS, Sodium Phosphate)

  • Citrate buffers

  • HEPES

  • Borate buffers[16][17]

Q5: My compound has low aqueous solubility. How should I prepare my stock and working solutions?

A5: This is a common challenge. The recommended approach is to prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent and then dilute it into your aqueous buffer immediately before use.

  • Stock Solution: Use anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol. Store these stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[18]

  • Working Solution: Prepare your aqueous working solution fresh for each experiment. When diluting the stock into the aqueous buffer, add the stock solution dropwise while vortexing the buffer to prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid off-target effects. For compounds with very poor solubility, co-solvents like acetonitrile or methanol may be necessary in the final solution, but their compatibility and potential for side reactions must be evaluated.[8][19]

Q6: How can I confirm if my compound is degrading and quantify the extent of hydrolysis?

A6: The most reliable method is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[20][21] An HPLC-based stability study allows you to:

  • Separate the parent compound (this compound) from its primary hydrolysis product (Pinobanksin).

  • Quantify the concentration of each species over time.

  • Detect the appearance of other potential degradation products.

A typical stability study involves incubating the compound in your chosen buffer and taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) for immediate HPLC analysis.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the instability of this compound.

Troubleshooting Decision Tree

Caption: Troubleshooting workflow for diagnosing hydrolysis.

Summary of Factors & Mitigation Strategies
FactorPotential ProblemRecommended Mitigation Strategy
pH Acid or base-catalyzed hydrolysis.[9]Maintain buffer pH between 5.0 and 7.0. Validate the final pH after adding all components.
Buffer Choice Buffer reacts directly with the ester (aminolysis).[16]Use amine-free buffers such as PBS, HEPES, or Citrate. Avoid Tris and glycine.
Temperature Accelerated rate of hydrolysis.[12][22]Prepare solutions and conduct experiments on ice or at 4°C whenever possible.
Solution Prep Hydrolysis in stock/working solutions before use.Prepare stock in anhydrous DMSO.[19] Prepare aqueous working solutions immediately before each experiment.
Storage Gradual degradation over time.Store anhydrous stock solutions in single-use aliquots at -80°C.[18]
Biological Matrix Enzymatic degradation by esterases.[7]Work quickly and at low temperatures. Consider adding a general esterase inhibitor if compatible with the assay.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Citrate-Phosphate Buffer (pH 6.0)

This protocol describes the preparation of a buffer system designed to minimize hydrolytic degradation.

Materials:

  • Citric Acid Monohydrate (ACS Grade or higher)

  • Di-sodium Phosphate Heptahydrate (ACS Grade or higher)

  • High-purity, deionized water

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 2.10 g of citric acid monohydrate in water to a final volume of 100 mL.

    • 0.2 M Di-sodium Phosphate: Dissolve 5.36 g of di-sodium phosphate heptahydrate in water to a final volume of 100 mL.

  • Mix the Buffer: In a clean beaker, combine 36.8 mL of the 0.1 M Citric Acid stock solution with 63.2 mL of the 0.2 M Di-sodium Phosphate stock solution. This will yield 100 mL of buffer.

  • Validate pH: Calibrate your pH meter and measure the pH of the resulting solution. It should be approximately 6.0. If necessary, adjust by adding small volumes of either stock solution.

  • Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter if required for your application. Store at 4°C for up to two weeks.

Protocol 2: Recommended Procedure for Preparing Stock and Working Solutions

This workflow is designed to minimize water exposure and premature degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stabilized buffer (from Protocol 1)

  • Microcentrifuge tubes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Accurately weigh out the required amount of this compound (Molecular Weight: 356.37 g/mol ).[3][4]

    • Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.

  • Aliquot and Store: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store these aliquots at -80°C.[18]

  • Prepare Fresh Working Solution (Example for 10 µM final concentration):

    • Immediately before starting your experiment, retrieve one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

    • In a separate tube, add 999 µL of your pre-chilled (4°C) stabilized aqueous buffer.

    • While vortexing the buffer, add 1 µL of the 10 mM stock solution. This 1:1000 dilution results in a 10 µM working solution with a final DMSO concentration of 0.1%.

    • Use the working solution immediately. Do not store aqueous dilutions.

Protocol 3: HPLC Method for Monitoring Stability

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its hydrolysis product, Pinobanksin.

Instrumentation & Columns:

  • HPLC System: With a quaternary pump, autosampler, and DAD or UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 30 70
17.0 5 95
20.0 5 95
20.1 70 30

| 25.0 | 70 | 30 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 290 nm (for flavanones) and 330 nm.[23] Collect full spectra with DAD if available.

Expected Elution: Due to its higher lipophilicity, This compound will have a longer retention time than the more polar Pinobanksin .

References

  • Fiveable. (2025, September 15). Ester Hydrolysis Definition.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • ChemicalBook. Pinobanksin 3-(2-methyl)
  • PubChem. Pinobanksin 3-(2-methyl)
  • Quora. (2021, October 31). Why ethanolic solvent is used in alkaline hydrolysis of ester?
  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019, September 15).
  • Dakenchem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Immunomart. Pinobanksin 3-(2-methyl)
  • Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-313.15K). (2017, February 1).
  • Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. Biochemical Journal, 161(1), 83–92.
  • BenchChem. How to prevent NHS ester hydrolysis in aqueous buffer.
  • Fairclough, J. P. A., et al. (2017). Ester hydrolysis. White Rose Research Online.
  • ResearchGate. (2025, April 8). What methods can be used to evaluate the antibacterial activity of esters?
  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
  • CymitQuimica.
  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270–278.
  • ResearchGate. (2023, December 3).
  • Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6).
  • AbMole BioScience. Pinobanksin 3-(2-methyl)
  • BenchChem. How to prevent hydrolysis of NHS ester reagents.
  • BenchChem.
  • Dakenchem. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • BenchChem. Technical Support Center: Enhancing the In Vivo Bioavailability of Pinobanksin.
  • BenchChem.
  • Beg, S., et al. (2023). A review on pharmacological studies of natural flavanone: pinobanksin. Journal of Ethnopharmacology, 318(Pt A), 116891.
  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195.
  • de Oliveira, G. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 747–757.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • YouTube. (2022, March 7).
  • Chen, D., et al. (2018). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. Food Chemistry, 240, 438–445.
  • ResearchGate. (2018, February 21). How to separate ester from DMF(as a solvent) without hydrolysis of the ester?
  • ResearchGate. (2015, September).
  • ResearchGate. (2025, August 6). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent.
  • Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?
  • MDPI. (2025, October 15). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
  • Chemguide. Hydrolysing esters.
  • Robbins, R. J. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887.
  • Rocabado-Gallo, P., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5493.
  • Agilent.
  • Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

Sources

Removing phenolic interferences in Pinobanksin 3-(2-methyl)butyrate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Phenolic Interferences in Poplar-Type Propolis Analysis

Welcome to the Analytical Support Center

Subject Matter Expert: Senior Application Scientist, Natural Products Chemistry Status: Operational Context: Pinobanksin 3-(2-methyl)butyrate (P3MB) is a specific flavonoid ester characteristic of Populus bud exudates and poplar-type propolis. Accurate quantification is frequently compromised by a complex matrix of "interfering phenolics"—specifically free phenolic acids (caffeic,


-coumaric, ferulic) and structurally similar flavonoid esters (pinobanksin 3-acetate).

This guide provides high-precision workflows to isolate P3MB from these interferences, ensuring chromatographic purity and mass spectral integrity.

Module 1: The Pre-Analytical Cleanup (Sample Preparation)

Objective: Remove acidic phenolic interferences before injection to prevent column fouling and co-elution.

The Challenge: The "Acidic Mask"

Propolis contains high concentrations of free phenolic acids (e.g., caffeic acid,


-coumaric acid) which elute early but often tail significantly, creating baseline noise that obscures the P3MB peak. Furthermore, these acids can cause ion suppression in LC-MS interfaces.
The Solution: pH-Differential Liquid-Liquid Extraction (LLE)

We utilize the difference in acidity (


) between the carboxylic acid group of phenolic acids (

) and the phenolic hydroxyl groups of P3MB (

).
Protocol: The "Bicarbonate Wash"

Validation Check: This protocol typically retains >95% of flavonoid esters while removing >90% of free phenolic acids.

  • Initial Extraction: Dissolve 100 mg of crude propolis resin in 10 mL of 70% Ethanol . Sonicate for 20 mins at 20°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane.[1]

  • Evaporation: Dry an aliquot (e.g., 2 mL) under nitrogen flow.

  • Reconstitution (The Critical Step): Redissolve the residue in 2 mL of Ethyl Acetate (EtOAc) .

    • Why EtOAc? P3MB is highly soluble in EtOAc, while salts are insoluble.

  • The pH Switch:

    • Add 2 mL of 5% Sodium Bicarbonate (

      
      )  solution (pH 
      
      
      
      8.5).
    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3000 x g for 5 mins to separate phases.

  • Phase Separation:

    • Aqueous Phase (Top): Contains ionized phenolic acids (as sodium salts). DISCARD (or save if analyzing acids).

    • Organic Phase (Bottom): Contains neutral P3MB and other flavonoid esters. KEEP .

  • Final Wash: Wash the organic phase once with 2 mL distilled water to remove residual salts.

  • Preparation for HPLC: Evaporate the EtOAc phase to dryness and reconstitute in Methanol for injection.

Visualizing the Logic: pH-Differential Extraction

LLE_Workflow Start Crude Propolis Extract (Ethanol) Evap Evaporate to Dryness Start->Evap Recon Reconstitute in Ethyl Acetate Evap->Recon Wash Add 5% NaHCO3 (pH 8.5) Partition Recon->Wash Sep Phase Separation Wash->Sep AqPhase Aqueous Phase (Phenolic Acids Ionized) [COO- Na+] Sep->AqPhase Discard OrgPhase Organic Phase (P3MB Neutral) [Flavonoid Esters] Sep->OrgPhase Keep Final HPLC/MS Analysis OrgPhase->Final

Caption: Workflow for the selective removal of free phenolic acids using pKa-dependent ionization, preserving the neutral P3MB ester.

Module 2: Chromatographic Resolution (HPLC Optimization)

Objective: Separate P3MB from structurally identical isomers (e.g., Pinobanksin 3-pentanoate) and closely eluting analogs (Pinobanksin 3-acetate).

Troubleshooting Guide: Co-elution Issues
SymptomProbable CauseCorrective Action
Shoulder on P3MB Peak Co-elution with Pinobanksin 3-acetate (PB3A).Decrease Solvent Strength: Lower the initial organic % in your gradient. PB3A is more polar and must elute earlier.
Peak Broadening Interaction with free silanols on the column.Acidify Mobile Phase: Ensure 0.1% Formic Acid is present in both Water and Methanol channels to suppress ionization.
"Ghost" Peaks Late-eluting waxy esters from previous runs.Column Flush: Add a 5-minute 100% Methanol wash step at the end of every gradient run.
Recommended HPLC Protocol (Self-Validating)

Based on Bankova et al. standard methodologies.

  • Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 290 nm (Flavonoid Band II) and 330 nm (Band I).

    • Note: P3MB has a distinct UV max compared to phenolic acids.

  • Gradient Profile:

Time (min)% Phase BPurpose
030Initial equilibration
2060Elution of free flavonoids (Pinocembrin)
3580Elution of P3MB (Target)
4095Wash column (Waxes/Resins)
4530Re-equilibration

Module 3: Advanced FAQ & Troubleshooting

Q1: My LC-MS shows the same mass for two different peaks. Is my P3MB degrading?

Diagnosis: Likely not degradation. You are observing isomeric interference . Explanation: P3MB (this compound) is isomeric with Pinobanksin 3-pentanoate (valerate). Both have the same molecular formula and mass. Resolution:

  • Check Retention Time: The branched chain (2-methyl) usually elutes slightly earlier than the straight chain (pentanoate) on a C18 column due to steric hindrance reducing hydrophobic interaction.

  • MS Fragmentation: Use MS/MS. The fragmentation patterns of the ester chains may differ slightly, though chromatographic separation is the gold standard here.

Q2: I see high background noise in the UV spectrum at 280nm.

Diagnosis: Non-specific absorption by aromatic rings in the matrix. Resolution: Switch detection to 290 nm or 325 nm . While 280 nm is standard for general phenolics, flavonoids like P3MB show better specificity at 290 nm (Band II) where many simple phenolic acids have lower absorbance.

Q3: Can I use Sephadex LH-20 instead of LLE?

Answer: Yes, but it is time-consuming. Protocol: If LLE fails, use a Sephadex LH-20 column eluted with Methanol.

  • Mechanism: Sephadex separates based on molecular size and hydrogen bonding.

  • Order of Elution: Simple phenolic acids elute first; Flavonoid aglycones elute second; Flavonoid esters (P3MB) elute last due to their larger size and hydrophobic interaction with the gel matrix.

Visualizing the Decision Logic

Troubleshooting_Logic Problem Interference Detected Type Identify Type Problem->Type Acid Early Eluting (Phenolic Acids) Type->Acid Polar/Acidic Iso Co-eluting (Isomers/Esters) Type->Iso Hydrophobic Sol1 Apply NaHCO3 Wash (Module 1) Acid->Sol1 Sol2 Optimize Gradient (Module 2) Iso->Sol2 Sol3 Switch Column (C18 -> PFP) Sol2->Sol3 If resolution fails

Caption: Decision tree for selecting the correct purification strategy based on interference type.

References

  • Bankova, V., et al. (2019). "Standard methods for Apis mellifera propolis research." Journal of Apicultural Research.

    • Core citation for the extraction and HPLC parameters.
  • Popova, M., et al. (2014).[2] "Validated methods for the quantification of biologically active constituents of poplar-type propolis." Phytochemical Analysis.

    • Specifics on P3MB quantification and separation
  • Gardana, C., et al. (2007).[3] "Selective analysis of phenolic compounds in propolis by HPLC-MS/MS." Phytochemical Analysis.

    • Mass spectrometry data and fragmentation p
  • Mizzi, L., et al. (2020). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Food Technology and Biotechnology.[4]

    • Advanced mathematical correction for co-eluting phenolic interferences.

Sources

Validation & Comparative

A Comparative Guide to Validating Propolis Geographical Origin: The Role of Pinobanksin 3-(2-methyl)butyrate as a Novel Marker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and commercial value of propolis, a resinous bee product, is intrinsically linked to its chemical composition, which in turn is dictated by its geographical and botanical origin.[1][2][3][4] This variability necessitates robust analytical methods to authenticate the origin of propolis, ensuring quality, efficacy, and prevention of fraudulent adulteration.[5][6] This guide provides an in-depth comparison of Pinobanksin 3-(2-methyl)butyrate as a potential chemical marker against established compounds and outlines a comprehensive validation workflow.

The Challenge of Propolis Authentication

Propolis is a complex mixture of plant resins, waxes, essential oils, and pollen.[1][7] Its composition, rich in bioactive compounds like flavonoids and phenolic acids, varies significantly based on the local flora available to bees.[8][9][10] For instance, European "poplar-type" propolis is rich in flavonoids like pinocembrin, chrysin, and galangin, while Brazilian green propolis is characterized by high levels of Artepillin C, a prenylated cinnamic acid.[5][11][12][13] This chemical diversity, while responsible for a broad spectrum of biological activities, complicates standardization and quality control.[2][5] An ideal chemical marker for geographical origin should be unique to a specific region, present in detectable and consistent concentrations, and analytically accessible.[14][15]

Pinobanksin Esters: A Promising Class of Markers

Pinobanksin and its ester derivatives are flavonoids commonly found in propolis, particularly the poplar type.[16][17][18][19] While pinobanksin itself is widespread, specific esters like Pinobanksin 3-O-acetate and its longer-chain variants, such as this compound, appear to have a more restricted distribution. Recent studies have identified various pinobanksin butyrates and other esters in propolis from specific regions, suggesting their potential as precise geographical indicators.[20][21][22]

The presence of the butyrate ester, specifically, may be linked to unique plant precursors or specific enzymatic modifications by bees in a particular environment, making it a highly specific candidate for a geographical marker.

Comparative Analysis of Geographical Markers

To validate this compound, its performance must be benchmarked against other well-established and emerging markers.

Marker CompoundTypePredominant Geographical/Botanical OriginPrimary Analytical MethodStrengthsLimitations
This compound Flavonoid EsterPotentially specific to certain regions (e.g., Sonoran, Mexican Propolis)[21]LC-MS/MS, UPLC-QTOF-MSHigh specificity, may pinpoint precise botanical sources.Not universally present, requires sensitive mass spectrometry for detection, limited commercial standards.
Artepillin C Prenylated p-Coumaric AcidBrazilian Green Propolis (Baccharis dracunculifolia)[5][12]HPLC-DAD, LC-MSHigh abundance in its source, strong correlation with specific botanical origin, well-studied bioactivity.Largely absent in propolis from other regions.
Caffeic Acid Phenethyl Ester (CAPE) Phenolic Acid EsterPoplar-type (Europe, Asia, North America)[5][13][23]HPLC-DAD, LC-MS, GC-MSWidespread in common propolis types, well-documented biological activity, commercially available standard.Found in propolis from many different regions, limiting its use as a unique geographical marker.
Pinocembrin & Galangin Flavonoids (Flavanones)Poplar-type (Europe, Asia, North America)[5][11][18]HPLC-DAD, LC-MSHigh concentration in poplar propolis, key indicators of this chemotype.Not specific to a single country or region within the vast poplar belt.
Volatile Organic Compounds (VOCs) Terpenoids, Benzenoids, etc.Varies significantly with geographyGC-MS, Electronic Nose[24]Provides a complex "fingerprint" that can be used for classification, non-destructive options available.Highly complex data, susceptible to variations in storage and processing, requires chemometrics.
Experimental Validation Workflow: A Self-Validating System

A robust protocol is essential for validating a new marker. The following workflow incorporates principles of trustworthiness and scientific integrity, ensuring that the methodology is self-validating through rigorous quality control and data analysis.

G S1 Sample Collection (n > 30 per region) S2 Raw Propolis Homogenization S1->S2 S3 Ethanolic Extraction (e.g., 80% EtOH, Ultrasound-assisted) S2->S3 S4 QC 1: Extraction Yield Measurement S3->S4 A3 QC 2: Internal Standard Spiking (e.g., deuterated flavonoid) S4->A3 A1 UPLC-QTOF-MS Analysis (High-Resolution Mass Spectrometry) A4 Method Validation (Linearity, LOD, LOQ, Precision) A1->A4 A2 HPLC-DAD Quantification (for established markers) A3->A1 A3->A2 D1 Peak Identification & Integration (Targeted: Pinobanksin Butyrate) A4->D1 D2 Chemometric Analysis (PCA, OPLS-DA) D1->D2 D3 Statistical Validation (ANOVA, t-test) D2->D3 D4 Geographical Origin Assignment D3->D4

Caption: A comprehensive workflow for validating a geographical marker in propolis.

1. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract a representative profile of phenolic compounds. Ultrasound-assisted extraction is chosen for its efficiency and reduced thermal degradation of analytes. 80% ethanol is a standard solvent for extracting a broad range of flavonoids and phenolic acids.[25]

  • Protocol:

    • Cryo-mill raw propolis samples (0.5 g) to a fine powder.

    • Add 10 mL of 80% ethanol containing an internal standard (e.g., 10 µg/mL Pinocembrin-d4).

    • Perform ultrasound-assisted extraction for 30 minutes at 40°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a nitrogen stream.

    • Reconstitute the dried extract in 1 mL of methanol for analysis. Filter through a 0.22 µm syringe filter.

2. Analytical Methodology (UPLC-QTOF-MS):

  • Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation. Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) offers high mass accuracy, enabling confident identification of compounds like this compound, even without a commercial standard, through accurate mass and fragmentation pattern analysis.[2][5]

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: ESI negative mode. Scan range m/z 100-1000.

    • Identification: this compound is identified by its accurate mass [M-H]⁻ and characteristic MS/MS fragmentation (e.g., loss of the butyrate group).

3. Data Analysis and Chemometrics:

  • Rationale: Univariate statistics can show if the concentration of a single marker is significantly different between regions. However, propolis chemistry is complex. Chemometrics, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), uses the entire chemical profile to build predictive models for geographical classification, providing a more robust validation.[4][24]

  • Protocol:

    • Process raw MS data to create a data matrix (samples vs. features [m/z_retention time]).

    • Perform PCA to visualize natural clustering of samples based on their geographical origin.

    • Use OPLS-DA, a supervised method, to build a model that maximizes the separation between pre-defined geographical groups.

    • Validate the model using cross-validation (e.g., 7-fold CV) and permutation tests to ensure it is not over-fitted.

    • Identify this compound and other key differentiators from the model's S-plot.

Conclusion and Future Outlook

The validation of this compound as a geographical marker for propolis requires a multi-faceted approach. While its high specificity is promising, its utility depends on its consistent presence in a defined region and its absence elsewhere. The outlined workflow, combining high-resolution analytical techniques with robust chemometric analysis, provides a clear path for its validation.[12]

This approach is not merely about identifying one compound but about building a library of markers. The future of propolis authentication lies in using panels of multiple markers, analyzed through integrated chromatographic and spectroscopic platforms, to create highly reliable "chemical fingerprints" that can unambiguously assign geographical and botanical origin, thereby safeguarding the quality and efficacy of this valuable natural product.[5][11]

References

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  • Ochnio, M., et al. (2022). Biological Activity and Chemical Composition of Propolis from Various Regions of Poland. Molecules. [Link]

  • Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review. (n.d.). OUCI. [Link]

  • Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review. (n.d.). OUCI. [Link]

  • Alvarez, P. L. J. (2011). Preliminary analysis of flavonoids in propolis of honey bee (Apis mellifera Linnaeus) and stingless bee (Trigona briroi Friese) from the Philippines and honey bee (Apis mellifera Linnaeus) from Canada. University Knowledge Digital Repository. [Link]

  • Geographical origin identification of propolis using GC–MS and electronic nose combined with principal component analysis. (2013). ResearchGate. [Link]

  • Sforcin, J. M. (2011). Analytical methods applied to diverse types of Brazilian propolis. Journal of Apitherapy and Apimedicine. [Link]

  • Bertoncelj, J., et al. (2023). Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review. Molecules. [Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin. (2023). Journal of Ethnopharmacology. [Link]

  • Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. (2020). Molecules. [Link]

  • Bertoncelj, J., et al. (2023). Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review. Molecules. [Link]

  • Advances in Chemical Composition and Biological Activity of Mexican Propolis. (2020). Lupine Publishers. [Link]

  • Chemical components identified in propolis: flavonoids like... (n.d.). ResearchGate. [Link]

  • Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. (2021). Journal of AOAC INTERNATIONAL. [Link]

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  • Role of Markers in Standardization of Herbal Medicines. (n.d.). PharmaTutor. [Link]

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  • Chemical Profiling of Latvian Propolis: Regional Variations and Botanical Origins. (2023). Molecules. [Link]

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